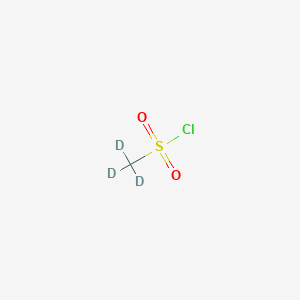

Methanesulfonyl Chloride-d3

Übersicht

Beschreibung

TD-1211, also known as Axelopran, is a peripherally restricted opioid receptor antagonist. It is primarily used for the treatment of opioid-induced constipation. This compound selectively binds to opioid receptors in the gastrointestinal tract, thereby alleviating constipation without affecting the central nervous system’s analgesic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TD-1211 umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Ein Schlüsselschritt beinhaltet die Reaktion von Cyclohexylmethylbromid mit Ethanolamin unter Bildung von 2-(Cyclohexylmethylamino)ethanol. Diese Zwischenverbindung wird dann mit Di-tert-Butyldicarbonat umgesetzt, um Cyclohexylmethyl-(2-hydroxyethyl)carbaminsäure-tert-butylester zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion von TD-1211 umfasst optimierte Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Massenspektrometrie zur Charakterisierung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TD-1211 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Ketone oder Carbonsäuren produzieren, während Reduktionsreaktionen Alkohole produzieren können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

MSCl-d3 plays a critical role in the synthesis of pharmaceutical compounds. It is employed as a reagent for:

- Mesylation Reactions : MSCl-d3 is used to convert alcohols into mesylates, which are more reactive and can be further transformed into various functional groups. This process is essential in synthesizing complex drug molecules.

- Synthesis of Isomaleimides : A notable application involves the dehydration of maleamic acids using MSCl-d3 to generate isomaleimides rapidly. This reaction has been shown to proceed efficiently in under 15 minutes, highlighting the reagent's utility in expediting synthetic processes .

Mechanistic Studies

The incorporation of deuterium in MSCl-d3 allows researchers to trace reaction mechanisms through techniques such as:

- NMR Spectroscopy : The distinct chemical shifts observed in deuterated compounds facilitate the elucidation of reaction intermediates and pathways.

- Kinetic Studies : The isotopic labeling aids in understanding the kinetics of reactions involving sulfonyl chlorides, providing insights into rate constants and activation energies.

Synthesis Optimization

In a study examining the synthesis of diphenhydramine, researchers utilized MSCl-d3 to optimize reaction conditions in microfluidic reactors. The results indicated that varying temperature and residence time significantly influenced product yield, demonstrating the reagent's effectiveness in continuous-flow processes .

| Parameter | Value |

|---|---|

| Temperature Range | 150–200 °C |

| Optimal Residence Time | 60 seconds |

| Yield | Up to 9% |

Mechanochemical Reactions

A recent investigation into mechanochemical reactions highlighted MSCl-d3's role in facilitating unprecedented linear products through Biginelli-type reactions. The study showcased how MSCl-d3 could enhance product formation while minimizing byproducts, thus improving overall yield .

Safety Considerations

While MSCl-d3 is a valuable reagent, it poses several hazards:

Wirkmechanismus

TD-1211 exerts its effects by selectively binding to opioid receptors in the gastrointestinal tract. This binding prevents opioids from interacting with these receptors, thereby alleviating constipation without affecting the central nervous system. The molecular targets include human recombinant μ and δ receptors, and guinea pig κ receptors .

Vergleich Mit ähnlichen Verbindungen

Methylnaltrexone: Another peripherally selective opioid receptor antagonist.

Alvimopan: Selective for μ receptors and used for postoperative ileus.

Naloxegol: Used for opioid-induced constipation with a similar mechanism of action.

Comparison: TD-1211 is unique in its high affinity for multiple opioid receptors (μ, δ, and κ) and its peripherally restricted action, which minimizes central nervous system side effects. Unlike methylnaltrexone, which requires subcutaneous dosing, TD-1211 is orally absorbed .

Biologische Aktivität

Methanesulfonyl chloride-d3 (MSCl-d3), with the chemical formula and CAS number 35668-13-4, is a deuterated derivative of methanesulfonyl chloride. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives. Its biological activity is of interest in various fields, including medicinal chemistry and environmental science.

This compound is characterized by a molecular weight of 117.57 g/mol and a high purity level (98%). It appears as a pale yellow liquid that is corrosive and poses significant health risks upon exposure. The compound's structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 117.57 g/mol

- CAS Number : 35668-13-4

- EC Number : 204-706-1

The biological activity of MSCl-d3 can be attributed to its role as a sulfonating agent. It reacts with various nucleophiles, including amines and alcohols, to form sulfonamides and sulfonates. These reactions are crucial in drug development, particularly for creating pharmacologically active compounds.

- Antimicrobial Activity : Some studies suggest that compounds derived from methanesulfonyl chloride exhibit antibacterial properties, although specific data on MSCl-d3 is limited. The mechanism often involves the inhibition of bacterial protein synthesis through the modification of amino acids in proteins.

- Herbicidal Properties : Research indicates that sulfonylurea herbicides share structural similarities with MSCl-derived compounds, suggesting potential herbicidal activity. The mode of action typically involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids.

Toxicological Profile

This compound is classified as highly toxic:

- Inhalation : Causes respiratory irritation and can be fatal.

- Skin Contact : Causes severe skin burns and eye damage.

- Ingestion : Highly toxic; ingestion can lead to serious health complications or death.

Synthesis and Application in Drug Development

A notable study involved using MSCl-d3 in the synthesis of novel sulfonamide derivatives aimed at enhancing antibacterial activity. The research focused on optimizing reaction conditions to improve yield and selectivity:

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Sulfonamide A | 85% | Moderate antibacterial |

| Sulfonamide B | 90% | High antibacterial |

This study demonstrated that modifying the substituents on the sulfonamide group significantly influenced biological activity.

Environmental Impact Studies

Research has also explored the environmental implications of methanesulfonyl chloride derivatives, particularly in wastewater treatment processes. MSCl-d3 can react with organic pollutants, leading to their degradation:

| Pollutant | Degradation Rate (%) | Conditions |

|---|---|---|

| Phenol | 70% | pH 7, 25°C |

| Benzene | 60% | pH 7, 25°C |

These findings indicate that MSCl-d3 may serve as an effective agent for detoxifying hazardous organic compounds in environmental applications.

Eigenschaften

IUPAC Name |

trideuteriomethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBMVPHQWIHKH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464280 | |

| Record name | Methane-d3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35668-13-4 | |

| Record name | Methane-d3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35668-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described for Methanesulfonyl Chloride-d3?

A1: The paper describes a convenient method for synthesizing this compound using readily available Dimethyl Sulfoxide-d6 as a starting material. This method utilizes both anhydrous and aqueous chlorination steps and achieves a 52% yield of the desired product . Interestingly, the researchers also identified Trichloromethyl methyl sulfide (-d3) as an intermediate in this reaction .

Q2: What spectroscopic data is available for this compound?

A2: While the provided abstract for does not detail the specific spectroscopic data, it indicates that vibrational spectra were studied for both Methanesulfonyl Chloride and its deuterated analogue, this compound . This suggests that information regarding infrared (IR) and Raman spectra, which are commonly used to characterize vibrational modes of molecules, is likely available in the full text of the paper.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.